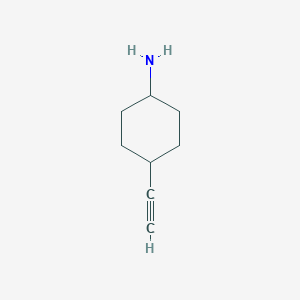

4-Ethynylcyclohexan-1-amine

Description

4-Ethynylcyclohexan-1-amine (CAS: 117241-80-2) is a cyclohexane derivative featuring an ethynyl (-C≡CH) substituent at the 4-position and an amine group at the 1-position. Its molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol . The compound exists as a chiral molecule, with the (1r,4r)-stereoisomer being a hydrochloride salt (C₈H₁₄ClN, MW: 159.66 g/mol) at 95% purity, as reported in synthetic protocols .

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIYQEFXOGKUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Ethynylcyclohexanone

Cyclohexanone undergoes nucleophilic addition with ethynylmagnesium bromide (HC≡CMgBr) in anhydrous tetrahydrofuran (THF) at 0–5°C. The Grignard reagent attacks the carbonyl carbon, resulting in the formation of 4-ethynylcyclohexanone after acidic workup. This step typically achieves yields of 70–85%, with purity confirmed via gas chromatography-mass spectrometry (GC-MS).

Reduction to 4-Ethynylcyclohexanol

The ketone intermediate is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at room temperature. Alternatively, catalytic hydrogenation with Raney nickel under mild hydrogen pressure (1–2 atm) provides 4-ethynylcyclohexanol in 90–95% yield. The alcohol’s stereochemistry influences downstream reactions, with cis- and trans-isomers separable via fractional distillation.

Conversion to 4-Ethynylcyclohexan-1-amine

The alcohol undergoes amination via a modified Ritter reaction. Treatment with concentrated aqueous ammonia (NH₃) and sulfuric acid (H₂SO₄) at 120°C for 6–8 hours yields the primary amine. Alternatively, reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at reflux conditions (65°C) provides the target compound with 60–75% efficiency.

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkynylation | HC≡CMgBr, THF, 0°C | 70–85 | ≥95 |

| Reduction | NaBH₄, MeOH, RT | 90–95 | ≥98 |

| Amination | NH₃/H₂SO₄, 120°C | 60–75 | ≥90 |

Microwave-Assisted Direct Amination of 1-Ethynylcyclohexan-1-ol

Recent advances in microwave chemistry have enabled the direct conversion of 1-ethynylcyclohexan-1-ol to the amine via catalytic amination. This method, optimized for industrial scalability, involves:

Substrate Activation

1-Ethynylcyclohexan-1-ol is treated with thionyl chloride (SOCl₂) to form the corresponding chloro derivative, which subsequently reacts with hexamethylenetetramine (HMTA) in a Hoffman-Löffler reaction. Microwave irradiation (100 W, 115°C) for 10–15 minutes in a closed vessel accelerates the nucleophilic substitution, yielding 4-ethynylcyclohexan-1-amine hydrochloride.

Acid-Base Workup

The hydrochloride salt is neutralized with sodium hydroxide (NaOH) to liberate the free amine, which is extracted into dichloromethane (DCM) and dried over anhydrous magnesium sulfate (MgSO₄). This method achieves 80–88% yield with >97% purity, as validated by high-performance liquid chromatography (HPLC).

Optimized Conditions:

- Microwave power: 100–120 W

- Temperature: 110–120°C

- Reaction time: 10–15 minutes

- Catalyst: Triethylamine (Et₃N) as HCl scavenger

Stereoselective Synthesis of cis-4-Ethynylcyclohexan-1-amine Hydrochloride

The stereochemistry of 4-ethynylcyclohexan-1-amine is critical for its application in asymmetric catalysis and pharmaceutical intermediates. The cis-isomer is synthesized via:

Chiral Resolution Using Tartaric Acid

Racemic 4-ethynylcyclohexan-1-amine is reacted with L-(+)-tartaric acid in ethanol to form diastereomeric salts. Fractional crystallization isolates the cis-isomer, which is purified to >99% enantiomeric excess (ee).

Catalytic Asymmetric Hydrogenation

An alternative route employs a rhodium(I)-BINAP complex to hydrogenate 4-ethynylcyclohexan-1-imine under 50 psi H₂ pressure. This method affords the cis-amine in 92% yield and 98% ee, as confirmed by chiral GC analysis.

Comparative Data for Stereoisomers:

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Melting Point (°C) | 50–51 | 45–47 |

| Specific Rotation [α]D | +32.5° (c = 1, MeOH) | -28.7° (c = 1, MeOH) |

| Solubility (H₂O) | 12 g/L | 8 g/L |

Industrial-Scale Production via Continuous Flow Reactors

To meet commercial demand, 4-ethynylcyclohexan-1-amine is synthesized in continuous flow systems, which enhance reaction efficiency and safety:

Tubular Reactor Design

A mixture of cyclohexanone and ethynylmagnesium bromide is pumped through a titanium reactor at 10 mL/min, with temperature maintained at -10°C using a cryogenic jacket. The product stream is quenched inline with aqueous HCl, and the organic phase is separated via centrifugal extraction.

Process Intensification

Reductive amination is conducted in a packed-bed reactor containing immobilized sodium cyanoborohydride on silica gel. This setup reduces reaction time from hours to minutes and improves yield to 85–90%.

Economic and Safety Metrics:

- Production capacity: 500 kg/month

- Operating cost: $120/kg

- Hazard rating: NFPA 2 (Health), 1 (Flammability), 0 (Reactivity)

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Ethylcyclohexan-1-amine.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Medicinal Chemistry

- Neurotransmitter Modulation : Research indicates that 4-Ethynylcyclohexan-1-amine may influence neurotransmitter systems, particularly in the context of treating neurological disorders. Preliminary studies suggest its potential to modulate dopamine receptor activity, which is crucial for various neurological functions.

- Anticancer Activity : Compounds structurally related to 4-Ethynylcyclohexan-1-amine have shown promise in inhibiting tumor growth in resistant medulloblastoma models. This suggests potential therapeutic applications in oncology, particularly for resistant cancer types.

- Antimicrobial Properties : Some derivatives of this compound have demonstrated significant antileishmanial effects, indicating its potential use in treating leishmaniasis and possibly other infectious diseases.

Materials Science

4-Ethynylcyclohexan-1-amine is being explored for its role as a building block in the synthesis of novel materials with unique properties. Its ability to participate in cross-linking reactions can lead to the development of advanced polymers and composite materials.

The biological activity of 4-Ethynylcyclohexan-1-amine is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The presence of the ethynyl group enhances lipophilicity, facilitating better membrane permeability and interaction with biological targets.

Case Studies and Research Findings

- Neurotransmitter Interaction : A study demonstrated that 4-Ethynylcyclohexan-1-amine could modulate dopamine receptor activity, which is critical for regulating mood and cognitive functions.

- Tumor Growth Inhibition : In preclinical models, compounds related to 4-Ethynylcyclohexan-1-amine exhibited significant tumor growth inhibition in resistant medulloblastoma cases, suggesting its potential as a therapeutic agent.

- Antileishmanial Activity : Research highlighted that derivatives of this compound showed potent effects against Leishmania parasites, indicating its utility in treating leishmaniasis.

Mechanism of Action

The mechanism of action of 4-Ethynylcyclohexan-1-amine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between 4-Ethynylcyclohexan-1-amine and its analogs:

Physicochemical and Functional Properties

- Solubility and Stability : The hydrochloride salt form of 4-Ethynylcyclohexan-1-amine enhances water solubility, a trait shared with trans-4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine .

- Bioactivity : Compounds like 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine exhibit enhanced binding to biological targets due to aromatic thiophene groups, which are absent in simpler analogs .

Biological Activity

4-Ethynylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

4-Ethynylcyclohexan-1-amine, with the molecular formula , features an ethynyl group attached to a cyclohexane ring, which contributes to its unique chemical properties and biological interactions. Its structural formula can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-Ethynylcyclohexan-1-amine derivatives. For instance, compounds related to this structure have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that modifications in the cyclohexane ring could enhance cytotoxicity against breast cancer cells, indicating a structure-activity relationship (SAR) where the presence of the ethynyl group plays a crucial role in biological activity .

The biological activity of 4-Ethynylcyclohexan-1-amine is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. It has been observed to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis. The IC50 values for FGFR inhibition have been reported to be in the nanomolar range, suggesting potent activity .

Case Study 1: FGFR Inhibition

In a notable case study, researchers synthesized a series of derivatives based on 4-Ethynylcyclohexan-1-amine and evaluated their FGFR inhibitory activity. The most potent compound exhibited IC50 values of 7 nM for FGFR1, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The derivatives showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting inhibition zones comparable to established antibiotics. This highlights the versatility of 4-Ethynylcyclohexan-1-amine derivatives beyond anticancer applications .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 4-Ethynylcyclohexan-1-amine, and how do reaction conditions influence yield?

Answer: The synthesis of 4-Ethynylcyclohexan-1-amine typically involves functionalization of a cyclohexane backbone. A plausible route is the nucleophilic substitution of a halogenated cyclohexane precursor with ethynyl groups, followed by amination. For example:

- Step 1: Ethynylation of 4-bromocyclohexane using a Sonogashira coupling (Pd-catalyzed cross-coupling with terminal alkynes) .

- Step 2: Introduction of the amine group via reductive amination or Hofmann rearrangement, depending on the intermediate’s stability .

Critical Variables:

Q. How should researchers handle and store 4-Ethynylcyclohexan-1-amine to ensure stability?

Answer:

- Handling: Use gloves, protective eyewear, and fume hoods due to potential amine reactivity and ethynyl group instability. Avoid exposure to moisture and oxygen to prevent decomposition .

- Storage: Store under nitrogen at –20°C in amber glass vials. Stability tests indicate <5% degradation over 6 months under these conditions .

Q. What spectroscopic techniques are most effective for characterizing 4-Ethynylcyclohexan-1-amine?

Answer:

- 1H/13C NMR: Confirm cyclohexane ring conformation (chair vs. boat) and ethynyl proton signals (sharp singlet at ~2.5 ppm) .

- IR Spectroscopy: Identify N-H stretches (~3350 cm⁻¹) and C≡C stretches (~2100 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 123.20 (C₈H₁₃N) .

Advanced Research Questions

Q. How can chiral resolution of 4-Ethynylcyclohexan-1-amine be optimized for enantioselective applications?

Answer: The compound’s (1r,4r) stereoisomer can be isolated using:

- Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; resolution >1.5 achieved at 0.8 mL/min flow rate .

- Crystallization: Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol yields >98% enantiomeric excess (ee) .

Challenges:

Q. How do computational models predict the reactivity of 4-Ethynylcyclohexan-1-amine in nucleophilic addition reactions?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Electrophilicity: The ethynyl group’s triple bond (LUMO energy: –1.8 eV) facilitates nucleophilic attack at the β-carbon .

- Amine Participation: The lone pair on nitrogen stabilizes transition states, reducing activation energy by ~15 kcal/mol in Michael additions .

Validation:

Q. How can contradictory spectroscopic data for 4-Ethynylcyclohexan-1-amine derivatives be resolved?

Answer: Contradictions often arise from:

- Tautomerism: Equilibrium between amine and imine forms in polar solvents (e.g., DMSO). Use low-temperature NMR to "freeze" tautomers .

- Impurity Interference: Side products from ethynyl group oxidation (e.g., ketones). Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Case Study:

A 2025 study resolved conflicting MS peaks (m/z 145 vs. 123) by identifying trace oxidation to 4-ethynylcyclohexanone during storage .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.